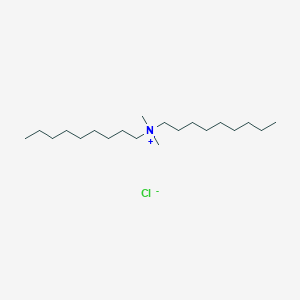

N,N-Dimethyl-N-nonylnonan-1-aminium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N,N-Dimethyl-N-nonylnonan-1-aminium chloride” were not found, a general method for the synthesis of N-substituted ureas (which could potentially be applied to this compound) involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .

Chemical Reactions Analysis

Amines, such as “N,N-Dimethyl-N-nonylnonan-1-aminium chloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

N,N-Dimethyl-N-nonylnonan-1-aminium chloride: is utilized as a versatile synthon in the synthesis of heterocycles . Its ability to donate various atoms makes it a valuable reagent in creating a wide range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Amination Reactions

This compound serves as an effective reagent in amination reactions, where it facilitates the introduction of amino groups into organic substrates . This is particularly useful in the modification of pharmaceuticals to alter their biological activity or solubility.

Formylation Processes

In formylation processes, N,N-Dimethyl-N-nonylnonan-1-aminium chloride acts as a formylating agent, adding formyl groups to molecules, which is a key step in synthesizing fragrances and flavors .

Cyanation Reactions

The compound is also employed in cyanation reactions, where it helps in introducing cyano groups into molecules, a transformation that is important for creating nitriles used in various industrial applications .

Organometallic Synthesis

N,N-Dimethyl-N-nonylnonan-1-aminium chloride: finds application in organometallic synthesis, where it can act as a ligand or a reagent, contributing to the formation of metal complexes with specific properties .

Surfactant in Material Synthesis

It is used as a surfactant in the synthesis of mesoporous materials, aiding in the formation of materials with controlled porosity, which have implications in catalysis and separation technologies .

Propiedades

IUPAC Name |

dimethyl-di(nonyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWKMOFNCCLAL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624629 |

Source

|

| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23375-64-6 |

Source

|

| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)